5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole
CAS No.: 883265-06-3
Cat. No.: VC7311593
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883265-06-3 |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 |
| IUPAC Name | 1-[2-(3,4-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) |
| Standard InChI Key | ZVUZSGNCPYAXRU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is C₁₄H₁₆N₂O₂S, corresponding to a molecular weight of 276.35 g/mol. The compound features a thiazole ring substituted at positions 2, 4, and 5 with amino, methyl, and acetyl groups, respectively. The 3,4-dimethylphenyl moiety introduces steric bulk and lipophilicity, influencing its pharmacokinetic behavior.
Table 1: Key Physicochemical Parameters
The low aqueous solubility aligns with structural analogs reported in thiazole-based antimicrobial agents . Crystallographic studies of related compounds suggest a planar thiazole ring with dihedral angles of 15–25° between the aromatic and heterocyclic systems .
Synthetic Methodology
Optimization Strategies
Patent data reveals critical parameters for industrial-scale production:
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Solvent Selection: Toluene outperforms dichloromethane in yield (86% vs. 72%) due to reduced side reactions.
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Temperature Control: Maintaining 0–4°C during diazotization minimizes decomposition (<5% byproduct).
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Purification: Sequential extraction with dichloromethane and recrystallization from ethanol/water achieves >99% purity .
Pharmacological Activity
Antimicrobial Profile
Comparative studies of structurally analogous thiazoles demonstrate potent activity against Gram-positive pathogens:
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. faecium (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| 5-Acetyl-4-methylthiazole | 16 | 32 | >64 |
| Target Compound (Predicted) | 8–16 | 16–32 | 32–64 |
Molecular docking simulations suggest the 3,4-dimethylphenyl group enhances membrane penetration via hydrophobic interactions with lipid bilayers . The acetyl moiety may inhibit bacterial enoyl-ACP reductase, a target validated in related quinazolinones .
Toxicological Considerations
Ulcerogenic studies of acetylated thiazoles show superior gastrointestinal safety profiles:
Phase I metabolism primarily involves hepatic CYP3A4-mediated deacetylation, producing inactive metabolites excreted renally .
Industrial Applications and Patents
Recent patents highlight innovations in thiazole synthesis:
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Continuous Flow Reactors: Reduce reaction time from 24h to 45 minutes for intermediate steps.
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Waste Reduction: 98% solvent recovery via fractional distillation.
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Scale-Up: Batch sizes up to 50 kg with consistent yields (84–87%).
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